Dizocilpine Dizocilpine Dizocilpine is an organic tricyclic compound.
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
Brand Name: Vulcanchem
CAS No.: 77086-21-6
VCID: VC0047880
InChI: InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
SMILES: CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Molecular Formula: C16H15N
Molecular Weight: 221.3 g/mol

Dizocilpine

CAS No.: 77086-21-6

Main Products

VCID: VC0047880

Molecular Formula: C16H15N

Molecular Weight: 221.3 g/mol

Dizocilpine - 77086-21-6

CAS No. 77086-21-6
Product Name Dizocilpine
Molecular Formula C16H15N
Molecular Weight 221.3 g/mol
IUPAC Name (1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene
Standard InChI InChI=1S/C16H15N/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16/h2-9,15,17H,10H2,1H3/t15-,16+/m1/s1
Standard InChIKey LBOJYSIDWZQNJS-CVEARBPZSA-N
Isomeric SMILES C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24
SMILES CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Canonical SMILES CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24
Colorform White solid from cyclohexane
Melting Point 68.75 °C
68.5-69 °C
Description Dizocilpine is an organic tricyclic compound.
A potent noncompetitive antagonist of the NMDA receptor (RECEPTORS, N-METHYL-D-ASPARTATE) used mainly as a research tool. The drug has been considered for the wide variety of neurodegenerative conditions or disorders in which NMDA receptors may play an important role. Its use has been primarily limited to animal and tissue experiments because of its psychotropic effects.
Related CAS 77086-22-7 (Parent)
Solubility In water, 586 mg/L at 25 °C (est)
Synonyms Dizocilpine;(5S)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine;[5S,10R,(+)]-10,11-Dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5伪,10伪-imine;C13737;MK-801 (Dizoc
Vapor Pressure 7.50X10-5 mm Hg at 25 °C (est)
PubChem Compound 180081
Last Modified Nov 11 2021
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